

# An In-depth Technical Guide to (S)-2-(Methoxymethyl)morpholine Hydrochloride

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## Compound of Interest

**Compound Name:** (S)-2-(Methoxymethyl)morpholine hydrochloride

**Cat. No.:** B599894

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **(S)-2-(Methoxymethyl)morpholine hydrochloride**. This chiral morpholine derivative is a valuable building block in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.

## Molecular Structure and Chemical Properties

**(S)-2-(Methoxymethyl)morpholine hydrochloride** is the hydrochloride salt of the parent compound, (S)-2-(Methoxymethyl)morpholine. The presence of a chiral center at the C2 position of the morpholine ring is a key structural feature, allowing for stereospecific interactions with biological targets.

Chemical Structure:

- IUPAC Name: (2S)-2-(methoxymethyl)morpholine hydrochloride
- CAS Number: 141196-38-5[\[1\]](#)
- Molecular Formula: C<sub>6</sub>H<sub>14</sub>ClNO<sub>2</sub>
- Molecular Weight: 167.63 g/mol

- InChI Key: NBPHWKGEMABLPV-RGMNGODLSA-N
- SMILES: COC[C@H]1CNCCO1.Cl

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This combination imparts unique physicochemical properties, including a weakly basic nature and the potential for hydrogen bonding.<sup>[2]</sup> The methoxymethyl substituent at the C2 position further influences the molecule's polarity and steric profile.

#### Physicochemical Properties:

Property	Value	Source
Appearance	White crystalline powder	Generic
Purity	≥95%	
Storage	Room temperature, sealed well	Generic

Note: Specific quantitative data such as melting point and boiling point for **(S)-2-(Methoxymethyl)morpholine hydrochloride** are not consistently reported in publicly available literature. For comparison, the parent compound, morpholine, has a boiling point of 128.9 °C and a melting point of -4.9 °C. The hydrochloride salt is expected to have a significantly higher melting point.

## Synthesis and Experimental Protocols

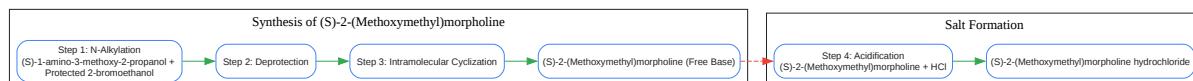
The synthesis of (S)-2-(Methoxymethyl)morpholine and its subsequent conversion to the hydrochloride salt can be achieved through various synthetic routes. A common approach involves the cyclization of an appropriate amino alcohol precursor. While a specific, detailed, and publicly available experimental protocol for the direct synthesis of **(S)-2-(Methoxymethyl)morpholine hydrochloride** is not readily found, a general synthetic strategy can be inferred from the synthesis of related morpholine derivatives.

#### General Synthetic Approach:

A plausible synthetic route starts from a chiral precursor, such as (S)-1-amino-3-methoxy-2-propanol. This intermediate can be reacted with a suitable two-carbon electrophile, such as a

protected 2-bromoethanol derivative, followed by deprotection and cyclization to form the morpholine ring. The final step involves the treatment of the free base with hydrochloric acid to yield the hydrochloride salt.

#### Illustrative Experimental Workflow (Hypothetical):



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Caption: Hypothetical workflow for the synthesis of **(S)-2-(Methoxymethyl)morpholine hydrochloride**.

#### Detailed Methodologies (General Principles):

- **N-Alkylation:** The reaction of the primary amine of the starting amino alcohol with a protected 2-haloethanol derivative. This is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.
- **Deprotection:** Removal of the protecting group from the hydroxyl function. The choice of protecting group and deprotection conditions depends on the overall synthetic strategy.
- **Intramolecular Cyclization:** This key step forms the morpholine ring. It is often promoted by a base which deprotonates the hydroxyl group, facilitating nucleophilic attack on the carbon bearing the leaving group (from the initial alkylation step).
- **Salt Formation:** The purified (S)-2-(Methoxymethyl)morpholine free base is dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or gaseous HCl) to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

## Spectroscopic Data (Predicted and Representative)

While specific, authenticated spectra for **(S)-2-(Methoxymethyl)morpholine hydrochloride** are not widely published, the expected spectral characteristics can be predicted based on the known spectra of morpholine and its derivatives.

#### <sup>1</sup>H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons and the methoxymethyl substituent. The protons on the morpholine ring would appear as complex multiplets due to their diastereotopic nature and coupling with each other. The methoxy group would present as a singlet.

#### <sup>13</sup>C NMR Spectroscopy (Predicted):

The carbon NMR spectrum would show distinct signals for each of the six carbon atoms in the molecule. The carbons of the morpholine ring would resonate in the typical range for aliphatic ethers and amines, while the methoxy carbon would appear further downfield.

#### Infrared (IR) Spectroscopy (Representative):

The IR spectrum of morpholine hydrochloride shows broad absorptions in the 2400-3000  $\text{cm}^{-1}$  region, characteristic of the N-H stretching of a secondary ammonium salt. C-H stretching vibrations are expected around 2850-2950  $\text{cm}^{-1}$ . The C-O-C stretching of the ether linkage would likely appear in the 1050-1150  $\text{cm}^{-1}$  region.

#### Mass Spectrometry (Predicted):

In a mass spectrum, the parent ion of the free base, (S)-2-(Methoxymethyl)morpholine, would be observed at an  $m/z$  corresponding to its molecular weight (131.17 g/mol). Fragmentation patterns would likely involve the loss of the methoxymethyl group or cleavage of the morpholine ring.

## Applications in Drug Development

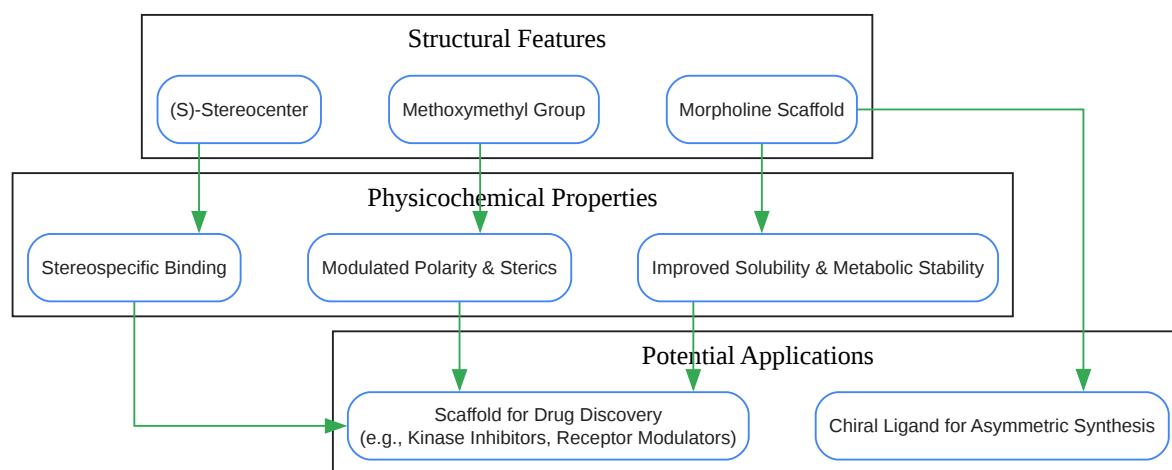
The morpholine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.<sup>[3][4][5]</sup> Its incorporation into drug candidates can improve physicochemical properties such as solubility and metabolic stability, and can also contribute to binding affinity with biological targets.<sup>[3][5]</sup>

Derivatives of 2-alkoxymethylmorpholine have been investigated for a range of biological activities. For instance, some have been explored as selective  $\kappa$ -opioid receptor agonists.<sup>[6][7]</sup> The specific stereochemistry and the nature of the substituent at the 2-position are often crucial for biological activity.

#### Potential Signaling Pathway Involvement (General):

Given the prevalence of the morpholine scaffold in a wide array of bioactive molecules, **(S)-2-(Methoxymethyl)morpholine hydrochloride** could serve as a starting point for the development of ligands targeting various receptors and enzymes. The specific signaling pathways would depend on the other functionalities introduced into the molecule. For example, morpholine-containing compounds have been developed as inhibitors of kinases, which are key components of numerous signaling pathways involved in cell growth, differentiation, and survival.

#### Logical Relationship of Structure to Application:



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Caption: Relationship between the structural features of (S)-2-(Methoxymethyl)morpholine and its potential applications.

## Conclusion

**(S)-2-(Methoxymethyl)morpholine hydrochloride** is a valuable chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry, coupled with the favorable physicochemical properties of the morpholine scaffold, makes it an attractive starting point for the synthesis of novel, biologically active compounds. Further research into the synthesis of diverse derivatives and their evaluation in various biological assays will undoubtedly continue to unlock the full potential of this versatile molecule.

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